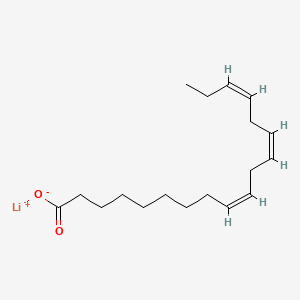

Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El litio (9Z,12Z,15Z)-9,12,15-octadecatrienoato es una sal de litio del ácido (9Z,12Z,15Z)-9,12,15-octadecatrienoico, comúnmente conocido como ácido alfa-linolénico. Este compuesto es un ácido graso poliinsaturado con tres dobles enlaces cis ubicados en los átomos de carbono 9, 12 y 15. Es un ácido graso esencial, lo que significa que es necesario para la salud humana pero no puede ser sintetizado por el cuerpo humano y debe obtenerse a través de la dieta.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de litio (9Z,12Z,15Z)-9,12,15-octadecatrienoato típicamente involucra la reacción del ácido (9Z,12Z,15Z)-9,12,15-octadecatrienoico con hidróxido de litio. La reacción se lleva a cabo en un solvente orgánico como metanol o etanol en condiciones suaves. La reacción general es la siguiente:

(9Z,12Z,15Z)-9,12,15-octadecatrienoic acid+LiOH→Lithium (9Z,12Z,15Z)-9,12,15-octadecatrienoate+H2O

Métodos de producción industrial

A escala industrial, la producción de litio (9Z,12Z,15Z)-9,12,15-octadecatrienoato se puede lograr mediante la extracción de ácido alfa-linolénico de fuentes naturales como el aceite de linaza, seguido de su neutralización con hidróxido de litio. El proceso involucra varios pasos que incluyen extracción, purificación y neutralización para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

El litio (9Z,12Z,15Z)-9,12,15-octadecatrienoato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar peróxidos y otros productos de oxidación.

Reducción: Puede reducirse para formar ácidos grasos saturados.

Sustitución: El ion litio puede sustituirse por otros cationes en reacciones de intercambio.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Las reacciones generalmente se llevan a cabo en solventes acuosos u orgánicos a temperatura ambiente.

Reducción: Se utilizan agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) en condiciones suaves.

Sustitución: Las reacciones de intercambio se pueden realizar utilizando diversas sales metálicas en solventes acuosos u orgánicos.

Productos principales

Oxidación: Los productos principales incluyen hidroperóxidos y otros derivados oxidados.

Reducción: El producto principal es el ácido esteárico, un ácido graso saturado.

Sustitución: Los productos principales son las sales metálicas correspondientes del ácido (9Z,12Z,15Z)-9,12,15-octadecatrienoico.

Aplicaciones Científicas De Investigación

El litio (9Z,12Z,15Z)-9,12,15-octadecatrienoato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.

Biología: El compuesto se estudia por su papel en la estructura y función de la membrana celular, así como su participación en las vías de señalización.

Medicina: La investigación se centra en sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y cardioprotectoras.

Industria: Se utiliza en la formulación de suplementos dietéticos y alimentos funcionales debido a sus beneficios para la salud.

Mecanismo De Acción

El mecanismo de acción del litio (9Z,12Z,15Z)-9,12,15-octadecatrienoato implica su incorporación a las membranas celulares, donde influye en la fluidez y función de la membrana. También sirve como precursor para la síntesis de mediadores lipídicos bioactivos como los eicosanoides, que juegan un papel en la inflamación y otros procesos fisiológicos. Los objetivos moleculares incluyen enzimas involucradas en el metabolismo lipídico y las vías de señalización relacionadas con la inflamación y la salud cardiovascular.

Comparación Con Compuestos Similares

Compuestos similares

Ácido alfa-linolénico: El compuesto original del litio (9Z,12Z,15Z)-9,12,15-octadecatrienoato.

Ácido gamma-linolénico: Otro ácido graso poliinsaturado con beneficios similares para la salud.

Ácido eicosapentaenoico (EPA): Un ácido graso omega-3 con propiedades antiinflamatorias.

Ácido docosahexaenoico (DHA): Un ácido graso omega-3 importante para la salud del cerebro.

Singularidad

El litio (9Z,12Z,15Z)-9,12,15-octadecatrienoato es único debido a la presencia del ion litio, que puede conferir actividades biológicas adicionales y potencial terapéutico en comparación con su compuesto original, el ácido alfa-linolénico. El ion litio puede influir en la solubilidad, estabilidad e interacción del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Propiedades

Número CAS |

94138-91-7 |

|---|---|

Fórmula molecular |

C18H29LiO2 |

Peso molecular |

284.4 g/mol |

Nombre IUPAC |

lithium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C18H30O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; |

Clave InChI |

DYWHQKKVLYASPF-IFNWOZJISA-M |

SMILES isomérico |

[Li+].CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-] |

SMILES canónico |

[Li+].CCC=CCC=CCC=CCCCCCCCC(=O)[O-] |

Números CAS relacionados |

463-40-1 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)